molecular formula C14H12O4S B15011040 4-Methylphenyl 4-formylbenzenesulfonate CAS No. 106939-95-1

4-Methylphenyl 4-formylbenzenesulfonate

Cat. No.: B15011040
CAS No.: 106939-95-1
M. Wt: 276.31 g/mol
InChI Key: OSADVPOIFTYDFG-UHFFFAOYSA-N
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Description

4-Methylphenyl 4-formylbenzenesulfonate is a sulfonate ester featuring a 4-methylphenyl group attached to the sulfonate moiety and a formyl (-CHO) substituent at the para position of the benzene ring. The compound’s reactivity is influenced by the electron-withdrawing formyl group, which enhances electrophilicity at the sulfonate ester, and the methyl group, which contributes to hydrophobicity.

Properties

CAS No.

106939-95-1

Molecular Formula

C14H12O4S

Molecular Weight

276.31 g/mol

IUPAC Name

(4-methylphenyl) 4-formylbenzenesulfonate

InChI

InChI=1S/C14H12O4S/c1-11-2-6-13(7-3-11)18-19(16,17)14-8-4-12(10-15)5-9-14/h2-10H,1H3

InChI Key

OSADVPOIFTYDFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylphenyl 4-formylbenzenesulfonate typically involves the reaction of 4-methylphenol with 4-formylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for 4-Methylphenyl 4-formylbenzenesulfonate are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

4-Methylphenyl 4-formylbenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methylphenyl 4-formylbenzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylphenyl 4-formylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The sulfonate group can enhance the compound’s solubility and reactivity, facilitating its interaction with target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-methylphenyl 4-formylbenzenesulfonate with structurally and functionally related sulfonate esters, focusing on physicochemical properties, enzymatic interactions, and applications.

Structural Analogs

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
4-Methylphenyl 4-formylbenzenesulfonate Formyl (C₆H₄CHO), methyl (C₆H₄CH₃) C₁₄H₁₂O₄S ~276.3 High enzymatic specificity for TsaD; para-substitution critical for activity.
4-Formylphenyl 4-methylbenzenesulfonate Methyl (C₆H₄CH₃), formyl (C₆H₄CHO) C₁₄H₁₂O₄S 276.306 Swapped substituent positions; distinct enzyme-binding behavior.
4-Formylbenzenesulfonate Formyl (C₆H₄CHO), H C₇H₅O₄S⁻ 185.18 Substrate for EC 1.2.1.62 dehydrogenase; converted to 4-sulfobenzoate.
(4-Bromophenyl) 4-methylbenzenesulfonate Bromo (C₆H₄Br), methyl (C₆H₄CH₃) C₁₃H₁₁BrO₃S 327.25 Bromine enhances electrophilicity; potential for nucleophilic substitution.
4-Formylphenyl methanesulfonate Formyl (C₆H₄CHO), methyl (CH₃) C₈H₈O₄S 200.21 Smaller sulfonate group; lower steric hindrance, higher solubility.

Physicochemical Properties

  • Hydrophobicity : The 4-methylphenyl group increases log P values compared to simpler sulfonates (e.g., 4-formylbenzenesulfonate). For instance, 2-(4-methylphenyl) indolizine (log P = 3.73, ) suggests analogous compounds with methyl groups exhibit moderate lipophilicity.
  • Solubility : Compounds with methanesulfonate groups (e.g., 4-formylphenyl methanesulfonate) show higher aqueous solubility due to reduced steric bulk compared to toluenesulfonates .

Enzymatic Reactivity

  • TsaD Catalysis : TsaD oxidizes 4-formylbenzenesulfonate to 4-sulfobenzoate with high catalytic efficiency (kcat/KM = 2.4 × 10⁴ M⁻¹s⁻¹), outperforming TsaC for aldehyde substrates . This highlights the importance of the para-formyl group in enzyme recognition.
  • Substrate Specificity: Alcohol derivatives (e.g., 4-(hydroxymethyl)benzenesulfonate) exhibit lower KM values than aldehydes, indicating tighter enzyme binding but slower turnover .

Crystallographic and Solid-State Behavior

  • Dihedral Angles : Similar compounds (e.g., 4-halophenyl imidazolyl methanimines) show dihedral angles of ~56° between aromatic planes, driven by weak C–H⋯X and π-π interactions . This suggests 4-methylphenyl 4-formylbenzenesulfonate may adopt comparable twisted conformations.
  • Packing Motifs : Weak hydrogen bonds (C–H⋯O/N) dominate crystal packing, as seen in 4-bromophenyl sulfonates , which could stabilize the target compound’s lattice.

Drug-Likeness and Pharmacokinetics

  • log P and Solubility : Methylphenyl-containing compounds (e.g., 2-(4-methylphenyl) indolizine, log P = 3.73) exhibit moderate lipophilicity, while formyl groups may reduce BBB permeability due to polarity .
  • Enzymatic Stability : The formyl group’s susceptibility to oxidation (e.g., conversion to carboxylic acid via TsaD) may limit in vivo half-life .

Key Research Findings

Enzymatic Selectivity : The para-formyl group in 4-methylphenyl 4-formylbenzenesulfonate is critical for TsaD-mediated oxidation, with catalytic efficiency 10-fold higher than TsaC .

Structural Flexibility : Swapping substituent positions (e.g., 4-formylphenyl 4-methylbenzenesulfonate vs. target compound) alters enzyme affinity and reaction rates .

Synthetic Utility : Sulfonate esters with halide substituents (e.g., bromophenyl) are intermediates in nucleophilic aromatic substitution, whereas formyl groups enable further derivatization (e.g., Schiff base formation) .

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